BIT-225 was developed by Biotron Limited, an Australian biotechnology company focused on antiviral drug development. The compound is classified as an antiviral agent, specifically targeting viral ion channels involved in the life cycle of HIV-1 and SARS-CoV-2. Its mechanism involves inhibiting the function of the Vpu protein, which is essential for viral release and pathogenesis.
The synthesis of BIT-225 involves a multi-step chemical process that has been optimized to ensure high yield and purity. The compound is synthesized from readily available starting materials through a series of reactions that include:
Technical parameters such as reaction temperature, time, and solvent choice are carefully controlled to optimize yield and minimize side reactions. The synthesis has been documented in scientific literature detailing its efficacy against HIV-1 .
BIT-225 has a complex molecular structure characterized by its imidazole core, which is essential for its interaction with the Vpu protein. The molecular formula of BIT-225 is C₁₅H₁₃N₃O₂, indicating it contains 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.
Molecular dynamics simulations have indicated that hydrophobic interactions are pivotal for BIT-225's binding affinity to Vpu .
BIT-225 undergoes several chemical reactions during its interaction with viral proteins:
The compound's efficacy has been validated through various assays measuring viral load reduction and cellular viability.
The mechanism of action of BIT-225 primarily revolves around its inhibition of the Vpu protein:
The selective inhibition of Vpu contributes to reduced viral fitness and enhanced immune recognition of infected cells.
BIT-225 exhibits several notable physical and chemical properties:
These properties are crucial for determining optimal formulations for clinical use.
BIT-225 has several promising applications:
Viroporins are virally encoded ion channels critical for viral assembly, release, and immune evasion. BIT-225 (N-carbamimidoyl-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthamide) targets conserved viroporins across multiple viruses, disrupting ion conductance and downstream viral functions [1] [2] [5].
BIT-225 specifically inhibits the cation-selective ion channel activity of the HIV-1 Vpu protein. In planar phospholipid bilayer assays, BIT-225 (at 2.25 ± 0.23 µM) blocks ion flow through oligomerized Vpu transmembrane helical domains (residues 1–32). This inhibition occurs without affecting Vpu’s structural integrity or its interaction with host factors like β-TrCP. The compound’s selectivity is evidenced by its lack of activity against HIV-2 (which lacks Vpu) and minimal effects on endogenous host ion channels [1] [6].
BIT-225 inhibits SARS-CoV-2 E protein ion channel activity in Xenopus laevis oocytes, with an EC~50~ of ~2.5 µM. It shows broad-spectrum activity against six SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron) in Calu-3 and Vero-E6 cells, reducing viral titers by 3.5 log~10~. Crucially, BIT-225 does not inhibit endogenous calcium-activated currents (e.g., TMEM16A), confirming its specificity for viral ion channels [2].
BIT-225 inhibits hepatitis C virus (HCV) p7 viroporin activity, disrupting proton conductance essential for virion maturation. This action synergizes with interferon-α2b, enhancing overall antiviral efficacy. BIT-225 reduces HCV replication in hepatocyte models, though detailed structural mechanisms remain under investigation [4] [6].
Table 1: BIT-225 Antiviral Activity Against Key Viroporins
Virus | Target Protein | EC~50~ | Mechanistic Evidence |
---|---|---|---|
HIV-1 | Vpu | 2.25 ± 0.23 µM | Ion flux inhibition in lipid bilayers; no activity against ΔVpu mutants |
SARS-CoV-2 | E protein | 2.5–5.0 µM | Current blockade in oocytes; consistent activity across variants |
HCV | p7 | Not reported | Synergy with IFN-α2b; reduced virion release |
BIT-225 acts late in the viral lifecycle, disrupting processes after viral genome integration.
In HIV-1-infected monocyte-derived macrophages (MDM), BIT-225 (20 µM) reduces viral release by 74.5% (±0.6%) by trapping virions within virus-containing compartments (VCCs). Similarly, in monocyte-derived dendritic cells (MDDC), it inhibits viral release by 74.5% after 14 days. This compartmentalization is linked to BIT-225’s disruption of Vpu-mediated ion flux, which is essential for virion release from intracellular reservoirs [1] [3].
BIT-225 reduces the infectivity of released HIV-1 virions by 6-fold, as measured by TZM-bl assays. Electron microscopy reveals virions produced under BIT-225 treatment exhibit structural abnormalities, including incomplete core condensation and envelope defects. For SARS-CoV-2, BIT-225-treated mice show 4000-fold reductions in lung viral titers, correlating with reduced infectivity of progeny virions [1] [2].
BIT-225 does not inhibit Vpu-mediated tetherin antagonism. In T-cell lines, BIT-225 (up to 50 µM) fails to restore tetherin cell-surface expression or prevent Vpu-induced tetherin degradation. Bioluminescence resonance energy transfer (BRET) assays confirm it does not disrupt Vpu-tetherin binding. This confirms its effects are specific to viroporin function, not tetherin modulation [6].
BIT-225 disrupts endolysosomal trafficking in macrophages and dendritic cells. In HIV-1-infected MDDC, it reduces viral transfer to CD4+ T-cells by 70.5% (±20.3%) by sequestering virions within endolysosomal compartments. This impairs both cis (post-integration) and trans (virological synapse) viral dissemination, limiting spread to permissive cells [3].
Table 2: BIT-225 Antiviral Effects in Myeloid Cell Reservoirs
Cell Type | Virus | Key Effect | Reduction vs. Control |
---|---|---|---|
Monocyte-derived macrophages | HIV-1 | Viral release inhibition | 74.5% (±0.6%) |
Monocyte-derived dendritic cells | HIV-1 | Viral transfer to CD4+ T-cells | 70.5% (±20.3%) |
Lung macrophages (K18-hACE2 mice) | SARS-CoV-2 | Viral load reduction | 3.5 log~10~ |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1